Alboctalol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alboctalol is an adrenergic agonist that has recently been developed as a potential therapeutic agent for a variety of cardiovascular and metabolic disorders. It is a novel synthetic molecule, which is structurally distinct from other adrenergic agonists and has been found to have a wide range of effects on the cardiovascular and metabolic systems. This review will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of alboctalol.

Aplicaciones Científicas De Investigación

Pharmacological Research

Alboctalol, a polyphenol derived from Morus alba, has been studied for its pharmacological properties. It has shown weak cytotoxicity against P-388 cells, indicating potential for cancer research . Further studies are needed to explore its full spectrum of biological activities and potential therapeutic uses.

Chemical Structure Analysis

The chemical structure of Alboctalol has been revised through NMR studies, which is crucial for understanding its chemical properties and interactions . This knowledge is essential for chemists who are looking to synthesize derivatives or analogs of Alboctalol with enhanced efficacy or reduced toxicity.

Chemical Engineering

In the field of chemical engineering, the synthesis and purification processes of compounds like Alboctalol are of interest. The reported synthesis of racemic Alboctalol octamethyl ether through acid treatment of oxyresveratrol tetramethyl ether could provide insights into reaction optimization and process engineering .

Industrial Uses

Alboctalol’s industrial uses are not explicitly documented, but its weak cytotoxic properties suggest it could be used in the development of industrial products that require bioactive compounds with minimal cytotoxic effects .

Mecanismo De Acción

Target of Action

Alboctalol is a compound that primarily targets the tyrosinase enzyme . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment responsible for the color of skin, hair, and eyes. By inhibiting tyrosinase, Alboctalol can potentially influence the production of melanin.

Mode of Action

Alboctalol interacts with its target, the tyrosinase enzyme, by binding to it and inhibiting its activity . This interaction results in the reduction of melanin synthesis, as the enzyme is unable to catalyze the oxidation of tyrosine to DOPA (dihydroxyphenylalanine), a crucial step in melanin production.

Propiedades

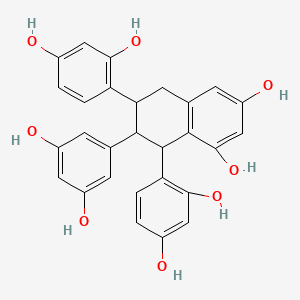

IUPAC Name |

6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O8/c29-15-1-3-20(23(34)10-15)22-8-14-7-19(33)12-25(36)27(14)28(21-4-2-16(30)11-24(21)35)26(22)13-5-17(31)9-18(32)6-13/h1-7,9-12,22,26,28-36H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGGCAFWTCETPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B1151772.png)

![(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B1151775.png)

![(9S)-9-acetyl-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1151776.png)